molecular formula C13H19Cl B8529695 2,4,6-Triethylbenzyl chloride

2,4,6-Triethylbenzyl chloride

Cat. No.: B8529695
M. Wt: 210.74 g/mol
InChI Key: NXWILBDICKPUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylbenzyl chloride (α²-chloroisodurene) is a substituted benzyl chloride characterized by three methyl groups at the 2-, 4-, and 6-positions of the benzene ring and a chloromethyl (-CH₂Cl) group at the 1-position. Its synthesis via chloromethylation of mesitylene was first reported by Sommelet in 1913 . The compound is a waxy solid with a low melting point (37 °C) and has been characterized using infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and X-ray crystallography .

The X-ray crystal structure (determined at 93 K) reveals two independent molecules per asymmetric unit in a triclinic crystal system (space group P-1). Key structural features include a C-Cl bond length of 1.83 Å, which is atypically long compared to other benzyl chlorides, and a torsion angle of ~90° between the C-Cl bond and the aromatic ring plane due to steric hindrance from the 2,6-dimethyl groups .

Properties

Molecular Formula

C13H19Cl

Molecular Weight

210.74 g/mol

IUPAC Name

2-(chloromethyl)-1,3,5-triethylbenzene

InChI

InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3

InChI Key

NXWILBDICKPUGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)CCl)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Geometric Parameters of Selected Substituted Benzyl Chlorides

Compound C-Cl Bond Length (Å) Ring-CH₂ Bond Length (Å) C-CH₂-Cl Angle (°) Torsion Angle (°) Reference ID
2,4,6-Trimethylbenzyl chloride 1.83 1.51 112.5 ~90
Benzyl chloride 1.79 1.50 114.0 ~0
1,3-Bis(chloromethyl)benzene 1.80 (avg) 1.50 113.0 ~180
1,3,5-Tris(chloromethyl)benzene 1.81 (avg) 1.51 111.5 ~120
2,4,6-Trimethylbenzoyl chloride 1.78* N/A N/A N/A

*C-Cl bond length in benzoyl chloride derivatives is typically shorter due to resonance stabilization.

Key Observations:

C-Cl Bond Length : The C-Cl bond in 2,4,6-trimethylbenzyl chloride (1.83 Å) is longer than in benzyl chloride (1.79 Å) and other analogs, attributed to steric strain from the 2,6-dimethyl groups .

Torsion Angle : The near-perpendicular orientation of the CH₂Cl group in 2,4,6-trimethylbenzyl chloride contrasts sharply with planar conformations in less hindered analogs (e.g., benzyl chloride). This steric effect reduces conjugation between the aromatic ring and the CH₂Cl group .

Symmetry Effects : Compounds like 1,3,5-tris(chloromethyl)benzene exhibit multiple independent CH₂Cl geometries due to crystallographic symmetry, whereas 2,4,6-trimethylbenzyl chloride lacks such symmetry .

Physicochemical and Reactivity Comparisons

Reactivity Trends:

  • Steric Effects : The bulky 2,4,6-trimethyl groups in 2,4,6-trimethylbenzyl chloride hinder nucleophilic substitution (SN₂) reactions compared to benzyl chloride .
  • Electronic Effects : Methoxy-substituted analogs (e.g., 3,4,5-trimethoxybenzyl chloride) exhibit enhanced electron-donating effects, altering reactivity in electrophilic aromatic substitution .

Spectroscopic Comparisons

  • NMR: The ¹H NMR spectrum of 2,4,6-trimethylbenzyl chloride shows distinct upfield shifts for the methyl groups (δ ~2.3 ppm) and a singlet for the CH₂Cl protons (δ ~4.6 ppm) . In contrast, 1,3-bis(chloromethyl)benzene exhibits split signals due to non-equivalent CH₂Cl groups .
  • IR : The C-Cl stretching frequency in 2,4,6-trimethylbenzyl chloride (~650 cm⁻¹) is lower than in benzyl chloride (~680 cm⁻¹), consistent with its longer bond length .

Notes on Data Limitations

Structural and reactivity data for triethyl-substituted analogs are absent in the literature reviewed.

Crystallographic Data Gaps : While 2,4,6-trimethylbenzyl chloride’s structure is well-documented, comparable data for higher homologs (e.g., 2,4,6-triethylbenzyl chloride) are unavailable, limiting direct comparisons.

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